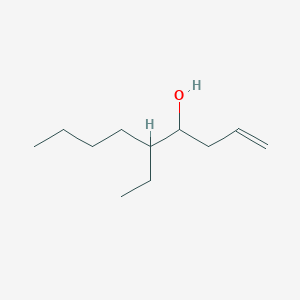

5-Ethylnon-1-EN-4-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77383-05-2 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

5-ethylnon-1-en-4-ol |

InChI |

InChI=1S/C11H22O/c1-4-7-9-10(6-3)11(12)8-5-2/h5,10-12H,2,4,6-9H2,1,3H3 |

InChI Key |

VIZDGBNNPXAKDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(CC=C)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethylnon 1 En 4 Ol and Its Congeners

Retrosynthetic Strategies for 5-Ethylnon-1-en-4-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the primary disconnections involve the carbon-carbon bonds forming the backbone of the molecule and the introduction of the hydroxyl and alkene functional groups.

A key disconnection is at the C4-C5 bond, adjacent to the hydroxyl group. This suggests a disconnection approach involving a nucleophilic addition to a carbonyl compound. For instance, the molecule can be seen as the product of the addition of an allyl nucleophile to a pentanal derivative or the addition of a butyl nucleophile to a heptenal derivative.

Another strategic disconnection is at the C3-C4 bond, which can be formed through an aldol-type reaction. The alkene functionality can be introduced at various stages, for example, through a Wittig reaction or elimination reaction. The choice of disconnection often depends on the desired stereochemistry and the availability of starting materials.

Total Synthesis Approaches to this compound

The total synthesis of this compound can be achieved through various pathways, which can be broadly categorized into conventional multistep syntheses and convergent or divergent routes.

Conventional Multistep Synthesis Pathways

Conventional approaches often involve a linear sequence of reactions to build the carbon skeleton and introduce the necessary functional groups. A plausible synthetic route could start from a simple ketone, such as 3-pentanone (B124093).

One potential pathway involves the following steps:

Alkylation: Alkylation of the enolate of 3-pentanone with an appropriate allyl halide would form the carbon backbone.

Reduction: Subsequent reduction of the ketone functionality would yield the desired alcohol.

Another approach could utilize a Grignard reaction. For example, the reaction of a butyl magnesium halide with an appropriate α,β-unsaturated aldehyde could furnish the target allylic alcohol.

A documented synthesis of a related compound, 3-ethylnon-4-yn-3-ol, involves the reaction of butynal with an ethyl magnesium halide, followed by further elaboration. ucl.ac.uk This highlights the utility of alkynyl intermediates which can be subsequently reduced to the desired alkene.

Convergent and Divergent Synthetic Routes

Convergent syntheses involve preparing different fragments of the molecule separately and then combining them near the end of the synthesis. For this compound, a convergent approach could involve the synthesis of a C5 aldehyde and a C4 organometallic reagent, which are then coupled.

Divergent strategies, on the other hand, allow for the synthesis of multiple related compounds from a common intermediate. Starting from a key intermediate, different reaction pathways can be employed to generate a library of congeners of this compound. For instance, a common intermediate could be a ketone that is then subjected to various olefination reactions to introduce different terminal alkenes.

Stereoselective Synthesis of this compound Stereoisomers

The presence of chiral centers at C4 and C5 in this compound means that it can exist as four possible stereoisomers. nih.govnih.gov The stereoselective synthesis of these isomers is crucial for studying their specific properties and is a significant challenge in organic synthesis. iupac.org

Asymmetric Construction of Chiral Centers at C4 and C5

The asymmetric construction of the chiral centers at C4 and C5 can be achieved using various methods, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. jagiellonskiecentruminnowacji.plrsc.org

One common strategy is the use of a chiral auxiliary attached to one of the starting materials. caltech.edu This auxiliary directs the stereochemical outcome of a key bond-forming reaction, such as an alkylation or an aldol (B89426) reaction. After the desired stereochemistry is set, the auxiliary is removed.

Chiral catalysts, such as those used in asymmetric hydrogenation or epoxidation, can also be employed to introduce chirality enantioselectively. For example, an asymmetric allylation of an aldehyde using a chiral catalyst could set the stereochemistry at the C4 position.

Enantioselective and Diastereoselective Transformations

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Diastereoselective synthesis focuses on producing a specific diastereomer when multiple chiral centers are present. caltech.edu

For this compound, achieving both enantioselectivity and diastereoselectivity is necessary to obtain a single stereoisomer. This can be accomplished through a variety of transformations:

Asymmetric Aldol Reactions: The reaction of a chiral enolate with an aldehyde can proceed with high diastereoselectivity to form the C4-C5 bond with the desired relative stereochemistry.

Sharpless Asymmetric Epoxidation: This reaction can be used to create a chiral epoxide, which can then be opened nucleophilically to set the stereochemistry at both C4 and C5.

Substrate-Controlled Reactions: The existing stereocenter at C5 can direct the stereochemical outcome of a reaction at C4, or vice versa. For example, the reduction of a ketone precursor to this compound can be influenced by the stereochemistry of an adjacent carbon.

Catalytic Synthesis of this compound (e.g., Rh(I)-Catalyzed Olefin Isomerization for related structures)

While direct catalytic synthesis of this compound is not extensively documented, a significant body of research exists on the transition-metal-catalyzed reactions of structurally related allylic alcohols. A prominent example is the redox isomerization of primary and secondary allylic alcohols into carbonyl compounds, a 100% atom-economic process. Rhodium(I) complexes, in particular, have been demonstrated as highly effective catalysts for this transformation.

The isomerization process typically involves the conversion of an allylic alcohol, such as a congener of this compound, into its corresponding ketone or aldehyde. This is a synthetically valuable transformation that proceeds via a redox-neutral pathway. Research has shown that various Rh(I) complexes, often featuring phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can catalyze this reaction under mild conditions. For instance, water-soluble Rh(I)-NHC complexes have been developed for the redox isomerization of allylic alcohols in aqueous media, highlighting a move towards greener chemical processes.

The general mechanism for Rh(I)-catalyzed isomerization involves the coordination of the rhodium center to the olefin, followed by migratory insertion to form a rhodium-hydride species and subsequent reductive elimination to yield the enol, which tautomerizes to the final ketone or aldehyde. The efficiency and selectivity of these catalysts can be tuned by modifying the ligand environment around the rhodium center.

| Catalyst System | Substrate Example | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| [RhCl(cod)(sSIMes)] / mtppms-Na | oct-1-en-3-ol | Aqueous | New water-soluble Rh(I)-NHC complexes studied for redox isomerization. | csus.edu |

| [Rh(diphosphine)Ln]ClO4 | 2-cyclohexen-1-ol | Not specified | Efficient for challenging substrates, giving excellent conversion. | organic-chemistry.org |

| Rh(I) complexes with meta-trisulfonated triphenylphosphine (B44618) (mtppts) | General Allylic Alcohols | Biphasic (e.g., n-heptane/water) | Effective for isomerization in aqueous biphasic systems. | rsc.org |

| [Rh(C2H4)2Cl]2 / Tricyclohexylphosphine | Allyl alcohol | Not specified (Microwave) | Used in a chelation-assisted ketone synthesis via olefin isomerization. | Current time information in Bangalore, IN. |

Novel Reagents and Methodologies in this compound Synthesis

The synthesis of secondary homoallylic alcohols like this compound can be achieved through various modern synthetic methods that involve the formation of a carbon-carbon bond between an aldehyde and an allyl group. These methods offer alternatives to traditional organometallic additions and often provide advantages in terms of conditions, selectivity, and environmental impact. A plausible synthetic route to this compound would involve the reaction of hexanal (B45976) with an allylmetallic reagent.

Barbier-Type Reactions: The Barbier reaction is a one-pot synthesis where an organometallic reagent is generated in situ from a metal and an organic halide in the presence of a carbonyl compound. alfa-chemistry.comchemeurope.com This approach is distinct from the Grignard reaction, where the organometallic reagent is prepared separately. Metals such as indium, zinc, and tin are commonly used and are often tolerant of aqueous conditions, making this a greener alternative. csus.educhemeurope.comnih.gov For instance, the indium-mediated allylation of aldehydes has been shown to produce secondary homoallylic alcohols in good to quantitative yields. csus.edu

Photocatalytic Barbier Reaction: A recent innovation is the development of a photocatalytic version of the Barbier-type reaction. rsc.orgrsc.org This method uses visible light, an organic photocatalyst, and a sacrificial electron donor to generate the necessary radical intermediates from allyl bromides and aldehydes. rsc.orgrsc.org The subsequent radical-radical cross-coupling yields the desired allylic or benzylic alcohols under mild, room-temperature conditions, avoiding the need for stoichiometric metallic reductants. rsc.orgrsc.org

Catalytic Allylboration: The enantioselective allylation of aldehydes using allylboron reagents is a powerful method for synthesizing chiral homoallylic alcohols. lboro.ac.ukacs.org Novel catalytic approaches have been developed that merge several catalytic processes. For example, a Z-chloro-substituted allylic pinacolato-boronate can be prepared via cross-metathesis and then added to an aldehyde in a highly α- and enantioselective manner, catalyzed by a chiral aminophenol-boryl catalyst. nih.gov This provides access to functionalized homoallylic alcohols with high stereocontrol. nih.gov

| Methodology | Key Reagents | Typical Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Indium-Mediated Barbier Reaction | Indium metal, Allyl halide | Aldehydes | Secondary Homoallylic Alcohols | Can be performed in water; good to quantitative yields. | csus.edursc.org |

| Zinc-Mediated Barbier Reaction | Zinc powder, Allyl halide | Aldehydes | Secondary Homoallylic Alcohols | Effective in various solvents, including aqueous media. | chemeurope.comnih.gov |

| Photocatalytic Barbier Reaction | Organic dye, DIPEA, Allyl bromide, Visible light | Aromatic Aldehydes/Ketones | Allylic/Benzylic Alcohols | Metal-free reduction; mild room temperature conditions. | rsc.orgrsc.org |

| Tin-Mediated Allylation | Tin metal, Allyl bromide, Me3SiCl | Aldehydes/Ketones | Homoallylic Alcohols | Achieves good yields in anhydrous methanol. | tandfonline.com |

| Catalytic Asymmetric Allylboration | Chiral aminophenol-boryl catalyst, Allylboronate | Aldehydes | Enantiomerically Enriched Homoallylic Alcohols | High diastereo- and enantioselectivity; protecting-group-free strategies. | nih.gov |

Reaction Mechanisms and Reactivity Studies of 5 Ethylnon 1 En 4 Ol

Reactivity of the Terminal Alkene Moiety in 5-Ethylnon-1-en-4-ol

The terminal double bond is a site of high electron density, making it susceptible to attack by electrophiles and a versatile handle for various addition and functionalization reactions.

Electrophilic addition to the terminal alkene of this compound is expected to follow well-established mechanisms, primarily governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate. libretexts.org

Protonation of the terminal carbon (C1) by a strong acid (HX) would generate a secondary carbocation at C2. libretexts.org However, this carbocation is adjacent to the allylic alcohol, and the presence of the hydroxyl group can influence the reaction outcome. The initial electrophilic attack on the pi-electrons of the double bond is the rate-determining step. msu.edu Subsequent attack by a nucleophile completes the addition.

In the case of hydration using dilute aqueous acid, the reaction proceeds via protonation of the alkene to form the most stable carbocation, followed by the attack of water. masterorganicchemistry.com This would result in the formation of a diol. Due to the formation of a carbocation intermediate, rearrangements are possible, though less likely in this specific substrate compared to systems that can form more stable tertiary carbocations. masterorganicchemistry.com

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product | Reaction Type |

|---|---|---|

| HBr | 5-Ethyl-2-bromononan-4-ol | Hydrohalogenation (Markovnikov) |

| H₂O, H₂SO₄ (cat.) | 5-Ethylnonane-1,4-diol | Acid-Catalyzed Hydration (Markovnikov) |

| 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 5-Ethylnonane-1,4-diol | Oxymercuration-Demercuration |

This table presents expected outcomes based on general mechanisms of electrophilic addition.

The terminal alkene can also participate in radical additions. For instance, the addition of HBr in the presence of peroxides (ROOR) would proceed via an anti-Markovnikov mechanism. This pathway involves the formation of a bromine radical that adds to the terminal carbon (C1), generating a more stable secondary radical at C2, which then abstracts a hydrogen atom from HBr.

Pericyclic reactions, while less common, are also a possibility. Given the structure of an allylic alcohol, an ene reaction could theoretically occur with a suitable enophile, although this typically requires thermal or Lewis acid-catalyzed conditions.

Catalytic hydrogenation of the terminal double bond is a straightforward transformation. Using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂), the alkene would be reduced to an alkane, yielding 5-ethylnonan-4-ol. This reaction is typically highly efficient and selective for the alkene in the presence of the alcohol functionality.

Hydrofunctionalization reactions, which involve the addition of H-Y across the double bond (where Y can be various heteroatoms), are also important. For example, nickel-catalyzed coupling reactions can be used to form allylic alcohols from terminal alkenes, though in this case, the focus would be on functionalizing the existing alkene. mit.edu Palladium-catalyzed reactions, such as allylic C-H acyloxylation, can functionalize terminal alkenes to provide allylic esters. organic-chemistry.org

Radical and Pericyclic Reactions

Transformations Involving the Secondary Alcohol Group of this compound

The secondary alcohol at C4 is also a key site for reactivity. Its position adjacent to the double bond (allylic position) enhances its reactivity in certain transformations, such as oxidation and substitution. thieme-connect.de

The secondary alcohol can be readily oxidized to the corresponding ketone, 5-ethylnon-1-en-4-one. A variety of oxidizing agents can accomplish this transformation. For mild conditions that avoid over-oxidation or reaction at the alkene, reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) are commonly employed. Stronger oxidizing agents like chromic acid (formed from Na₂Cr₂O₇ and H₂SO₄) could potentially lead to cleavage of the double bond or other side reactions.

Conversely, the reduction of the corresponding ketone (5-ethylnon-1-en-4-one) back to the secondary alcohol can be achieved with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents are hydride donors that selectively reduce the carbonyl group without affecting the carbon-carbon double bond.

Table 2: Common Reagents for Transformations of the Alcohol Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Pyridinium Chlorochromate (PCC) | 5-Ethylnon-1-en-4-one |

| Oxidation | Dess-Martin Periodinane (DMP) | 5-Ethylnon-1-en-4-one |

This table illustrates standard reagents for the oxidation of the secondary alcohol and reduction of the corresponding ketone.

The hydroxyl group is a poor leaving group, so for nucleophilic substitution to occur, it must first be converted into a better leaving group. wikipedia.org This can be achieved by protonation with a strong acid or by conversion to a tosylate (OTs) or mesylate (OMs) ester.

Once converted to a good leaving group, the C4 position can undergo nucleophilic substitution (Sₙ1 or Sₙ2). The Sₙ1 pathway would be favored due to the formation of a resonance-stabilized allylic carbocation intermediate. This delocalization of the positive charge across C2 and C4 means that a nucleophile could potentially attack at either position, leading to a mixture of products. libretexts.org

Elimination reactions, specifically dehydration, can occur under acidic conditions, often with heating. reb.rw Protonation of the hydroxyl group followed by the loss of water would generate the resonance-stabilized allylic carbocation. Subsequent elimination of a proton could lead to the formation of a conjugated diene, such as 5-ethylnona-1,3-diene or 5-ethylnona-2,4-diene. The specific product distribution would depend on the reaction conditions, with the more thermodynamically stable conjugated diene being the likely major product. missouri.edu

Oxidation and Reduction Chemistry

Intramolecular Cyclization and Rearrangement Reactions of this compound

The proximity of the hydroxyl group to the double bond in this compound facilitates intramolecular reactions, leading to the formation of cyclic ethers, primarily substituted tetrahydrofurans. These reactions are typically acid-catalyzed.

One of the most prominent reactions for homoallylic alcohols is the Prins cyclization . organic-chemistry.orguva.esbeilstein-journals.org Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). The subsequent departure of water can be assisted by the neighboring double bond, leading to the formation of a cyclic oxonium ion intermediate. This intermediate is then attacked by a nucleophile. In the absence of other strong nucleophiles, water can act as the nucleophile, leading to the formation of a diol. Alternatively, the reaction can be conducted in the presence of other nucleophiles.

Another significant intramolecular reaction is halocyclization , where the reaction is initiated by an electrophilic halogen source (e.g., I₂, Br₂). The double bond attacks the electrophilic halogen, forming a halonium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the halonium ion to yield a halogenated tetrahydrofuran (B95107) derivative. chemistryviews.org

Rearrangement reactions can also occur, often competing with cyclization. wiley-vch.de Under strongly acidic conditions, the formation of a carbocation intermediate after the departure of the protonated hydroxyl group can lead to hydride or alkyl shifts to form a more stable carbocation before subsequent reaction.

The following table summarizes the expected products from the intramolecular cyclization of this compound under different conditions.

| Reagent(s) | Expected Major Product | Reaction Type |

| H₃O⁺ | 2-(1-Ethylbutyl)tetrahydrofuran-2-yl)methanol | Prins Cyclization |

| I₂ / NaHCO₃ | 2-(Iodomethyl)-5-(1-ethylbutyl)tetrahydrofuran | Iodocyclization |

Mechanistic Elucidation of Novel Reactions Involving this compound

While specific novel reactions involving this compound are not extensively documented in the literature, its structure lends itself to exploration in various catalytic systems. The general mechanism for acid-catalyzed cyclization begins with the protonation of the hydroxyl group. This is followed by the intramolecular attack of the double bond onto the carbon bearing the protonated hydroxyl group (or a carbocation formed from the loss of water), proceeding through a chair-like transition state to minimize steric interactions.

For instance, in the presence of a Lewis acid like bismuth(III) triflate, this compound could potentially undergo a Prins-type cyclization. cdnsciencepub.com The Lewis acid would coordinate to the hydroxyl group, facilitating its departure and the subsequent cyclization.

Novel catalytic systems, such as those employing gold or platinum, could also lead to new transformations. For example, platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is a known method for forming cyclic ethers. organic-chemistry.org Applying such a catalyst to this compound would likely proceed via coordination of the platinum catalyst to the double bond, followed by intramolecular attack of the hydroxyl group.

Chemo- and Regioselectivity in this compound Transformations

Chemoselectivity in reactions of this compound refers to the preferential reaction of one functional group over the other. For instance, in an oxidation reaction, the choice of oxidizing agent will determine whether the secondary alcohol is oxidized to a ketone or if the alkene is epoxidized or cleaved. Similarly, in a reduction, the double bond could be hydrogenated without affecting the alcohol.

Regioselectivity is a key consideration in the intramolecular cyclization reactions. The formation of a five-membered tetrahydrofuran ring is generally favored over the formation of a six-membered tetrahydropyran (B127337) ring in the cyclization of homoallylic alcohols, following Baldwin's rules for ring closure. The 5-exo-tet cyclization is kinetically favored.

The substitution pattern on the double bond and the carbon chain can influence the regioselectivity of certain reactions. For example, in palladium-catalyzed oxidative cyclization reactions of unsaturated alcohols, the regioselectivity of the initial oxypalladation step is crucial in determining the final product. nih.gov

The table below outlines the expected chemo- and regioselective outcomes for various transformations of this compound.

| Reaction Type | Reagent(s) | Expected Outcome | Selectivity |

| Oxidation | PCC | 5-Ethylnon-1-en-4-one | Chemoselective (alcohol oxidation) |

| Oxidation | m-CPBA | 5-Ethyl-4-oxiranylnonan-4-ol | Chemoselective (epoxidation of alkene) |

| Hydrogenation | H₂, Pd/C | 5-Ethylnonan-4-ol | Chemoselective (alkene reduction) |

| Acid-catalyzed Cyclization | H₂SO₄ (cat.) | 2-(1-Ethylbutyl)tetrahydrofuran | Regioselective (5-membered ring) |

Advanced Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed spectroscopic characterization data for the chemical compound this compound, as requested in the specified article outline, is not available in publicly accessible records.

The inquiry requested an in-depth analysis structured around advanced spectroscopic techniques, including high-field ¹H and ¹³C Nuclear Magnetic Resonance (NMR), two-dimensional NMR (COSY, HSQC, HMBC, NOESY), High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy.

While searches were conducted for the specific compound and its potential spectroscopic data, the results did not yield the necessary detailed experimental findings to populate the requested sections and subsections. Information was found for structurally related compounds, such as 5-ethyl-3-methylhept-1-en-4-ol and 5-ethylnonan-4-one. However, in strict adherence to the instructions to focus solely on this compound, this analogous data cannot be used.

The absence of this specific information in the public domain prevents the generation of a scientifically accurate and detailed article as per the provided outline. The synthesis and/or detailed characterization of this compound may not have been published or made publicly available.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethylnon 1 En 4 Ol

X-ray Crystallography for Solid-State Structure (if applicable to derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed model of the electron density and, consequently, the atomic positions can be generated. nih.gov For a molecule like 5-ethylnon-1-en-4-ol, which is a liquid at room temperature, direct analysis by single-crystal X-ray diffraction is not feasible. However, the technique can be applied to solid derivatives of the alcohol.

The primary application of X-ray crystallography in the context of this compound would be to unambiguously determine the relative and absolute stereochemistry of the chiral center at C-4. This is typically achieved by reacting the alcohol with a chiral derivatizing agent or a heavy atom-containing reagent to facilitate crystallization and resolve phasing problems during structure solution.

Methodology for Derivative Analysis:

Derivatization: The hydroxyl group of this compound can be esterified with a carboxylic acid containing a heavy atom (e.g., p-bromobenzoic acid) or a rigid, chiral molecule (e.g., Mosher's acid or camphorsulfonic acid). The resulting diastereomeric esters may be more amenable to crystallization.

Crystallization: Growing a high-quality single crystal suitable for X-ray diffraction is a critical and often challenging step. wikipedia.org This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection and Structure Solution: The crystal is mounted on a diffractometer and irradiated with X-rays. bioscience.fi The resulting diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield a model of the molecule, including bond lengths, bond angles, and torsional angles. nih.gov

While no specific X-ray crystallographic data for derivatives of this compound are available in the current literature, the table below illustrates the type of information that would be obtained from such an analysis of a hypothetical p-bromobenzoate derivative.

| Parameter | Hypothetical Value/Information |

|---|---|

| Chemical Formula | C18H25BrO2 |

| Formula Weight | 353.30 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 17.8 Å |

| Bond Length (C4-O) | 1.45 Å |

| Bond Angle (C3-C4-C5) | 110.5° |

| Torsion Angle (H-C4-O-H) | -65° (for a specific conformer) |

| Absolute Configuration at C4 | Determined as R or S (e.g., via Flack parameter) |

The determination of the absolute configuration is often possible if the derivative contains an atom with anomalous scattering properties (like bromine) or if the chiral derivatizing agent has a known absolute stereochemistry. mdpi.com

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Optical Rotation, Electronic Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. cas.cz These methods are essential for determining the absolute configuration of enantiomerically pure or enriched samples in solution.

Optical Rotation:

Optical rotation is the measurement of the angle to which the plane of plane-polarized light is rotated upon passing through a sample of a chiral compound. nist.gov The specific rotation, [α], is an intensive property characteristic of a chiral substance.

Dextrorotatory (+): Compounds that rotate the plane of polarized light clockwise.

Levorotatory (-): Compounds that rotate the plane of polarized light counterclockwise.

For this compound, once the two enantiomers, (R)-5-ethylnon-1-en-4-ol and (S)-5-ethylnon-1-en-4-ol, are separated or synthesized in an enantiomerically pure form, their specific rotations can be measured. The sign and magnitude of the rotation are unique to the enantiomer under specific conditions of temperature, solvent, and wavelength (typically the sodium D-line at 589 nm). While the sign of rotation does not have a simple direct correlation to the R/S designation, it serves as a crucial physical constant for characterizing a specific enantiomer.

Electronic Circular Dichroism (ECD):

Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized light by a chiral molecule in a region of electronic absorption. ull.es An ECD spectrum plots this difference (Δε = εL - εR) against wavelength.

The chromophores in this compound are the vinyl group (C=C) and the hydroxyl group (-OH). The C=C π → π* transition occurs at a shorter wavelength (typically < 200 nm), while the n → σ* transition of the hydroxyl group occurs at a longer wavelength (around 185-200 nm). aip.org Although these chromophores are inherently achiral, their spatial arrangement around the chiral center at C-4 makes them ECD-active.

The absolute configuration can be determined by comparing the experimental ECD spectrum with a spectrum predicted by quantum-chemical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. rsc.org The conformational flexibility of the alkyl chains and the hydroxyl group must be considered in these calculations, as different conformers can have significantly different ECD spectra. mdpi.comacs.org

The table below presents hypothetical chiroptical data for one enantiomer of this compound.

| Technique | Parameter | Hypothetical Value |

|---|---|---|

| Optical Rotation | Specific Rotation [α]D20 | +15.2° (c 1.0, CHCl3) |

| Enantiomer | (R)-5-ethylnon-1-en-4-ol (hypothetical assignment) | |

| Interpretation | The sample is dextrorotatory. | |

| Electronic Circular Dichroism (ECD) | Wavelength (λmax) | ~195 nm |

| Molar Circular Dichroism (Δε) | +2.5 M-1cm-1 | |

| Interpretation | A positive Cotton effect associated with the n → σ* transition of the hydroxyl group, which can be correlated to absolute configuration via theoretical calculations. |

Computational Chemistry and Theoretical Analysis of 5 Ethylnon 1 En 4 Ol

Conformational Analysis and Energy Landscapes

The structural flexibility of 5-Ethylnon-1-en-4-ol, arising from the rotation around its single bonds, gives rise to a multitude of possible conformations. Conformational analysis is crucial for understanding the molecule's preferred shapes and their relative stabilities. Using computational methods, the potential energy surface of the molecule can be systematically explored to identify stable conformers, which correspond to local minima on this surface.

The presence of the hydroxyl group and the vinyl group introduces specific stereochemical considerations. The interplay between the bulky ethyl group at the C4 position and the rest of the nonane (B91170) chain dictates the steric hindrance and influences the rotational barriers. Quantum mechanical calculations, typically employing Density Functional Theory (DFT), are used to optimize the geometry of various starting structures and calculate their corresponding energies. The relative energies of these conformers, after correction for zero-point vibrational energy, provide their population distribution at a given temperature according to the Boltzmann distribution.

For a molecule like this compound, key dihedral angles to consider would be around the C3-C4 and C4-C5 bonds, which directly influence the spatial orientation of the hydroxyl and ethyl groups. The energy landscape would likely reveal several low-energy conformers where steric clashes are minimized and favorable intramolecular interactions, such as weak hydrogen bonds between the hydroxyl group and the pi-system of the double bond, might occur.

Table 1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes, based on typical computational results for similar molecules.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Dihedral Angle (H-O-C4-C3) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| 1 (Global Minimum) | -175° | 60° | 0.00 | 45.2 |

| 2 | 65° | 180° | 0.85 | 20.1 |

| 3 | -70° | -65° | 1.20 | 12.5 |

| 4 | 180° | 75° | 1.55 | 7.8 |

Electronic Structure and Bonding Characteristics

The electronic structure of this compound is characterized by the presence of both saturated (sp3 hybridized) and unsaturated (sp2 hybridized) carbon centers, as well as the polar C-O and O-H bonds. The vinyl group (C1=C2) introduces a region of high electron density (a π-bond), making it a potential site for electrophilic attack. The hydroxyl group, with its lone pairs on the oxygen atom, can act as a hydrogen bond donor and a nucleophile.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other chemical species. pearson.com For this compound, the HOMO is likely to be localized on the C=C double bond, indicating its role as an electron donor in reactions. The LUMO, conversely, would be expected to have significant contributions from the antibonding orbitals of the C-O and C=C bonds, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Analysis of the electron density distribution and bond orders can provide further details. d-nb.info The C=C bond will have a bond order of approximately two, while the C-C single bonds will have bond orders close to one. The C-O and O-H bonds will be polarized, with a partial negative charge on the oxygen atom and partial positive charges on the carbon and hydrogen atoms, respectively. This polarization is fundamental to the molecule's role in hydrogen bonding and its reactivity as an alcohol. pageplace.deresearchgate.net

Table 2: Illustrative Frontier Orbital Energies and Properties for this compound This table presents hypothetical data for illustrative purposes.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -9.5 | π(C1=C2) |

| LUMO | 1.8 | σ(C4-O) and π(C1=C2) |

| HOMO-LUMO Gap | 11.3 | - |

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts of both ¹H and ¹³C nuclei. nih.govresearchgate.net The process involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. By referencing these shielding values to a standard compound like tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be obtained. For this compound, calculations would predict distinct signals for the vinyl protons, the proton on the hydroxyl-bearing carbon, the hydroxyl proton, and the various methylene (B1212753) and methyl protons in the alkyl chains. The chemical shifts would be influenced by the local electronic environment, with the vinyl protons appearing at higher chemical shifts due to the deshielding effect of the double bond.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated using quantum chemistry. These calculations provide a theoretical IR spectrum, where peaks correspond to specific vibrational modes, such as O-H stretching, C=C stretching, C-H stretching, and various bending modes. The O-H stretching frequency is particularly sensitive to hydrogen bonding; in the gas phase, it appears as a sharp band, while in condensed phases or in the presence of hydrogen bond acceptors, it broadens and shifts to lower frequencies. researchgate.netresearchgate.net

Table 3: Illustrative Calculated vs. Expected Experimental Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

| Spectroscopic Parameter | Calculated Value | Expected Experimental Range | Assignment |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 5.85 | 5.7 - 5.9 | H2 |

| ¹H NMR Chemical Shift (ppm) | 5.05 | 4.9 - 5.1 | H1 (trans) |

| ¹H NMR Chemical Shift (ppm) | 4.98 | 4.9 - 5.1 | H1 (cis) |

| ¹H NMR Chemical Shift (ppm) | 4.10 | 3.9 - 4.2 | H4 |

| ¹³C NMR Chemical Shift (ppm) | 140.5 | 139 - 142 | C2 |

| ¹³C NMR Chemical Shift (ppm) | 115.2 | 114 - 116 | C1 |

| ¹³C NMR Chemical Shift (ppm) | 75.8 | 74 - 77 | C4 |

| IR Frequency (cm⁻¹) | 3630 | 3600 - 3650 | O-H stretch (free) |

| IR Frequency (cm⁻¹) | 1645 | 1640 - 1680 | C=C stretch |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the mapping of reaction pathways and the characterization of transient species like transition states. For this compound, several reactions could be modeled, such as acid-catalyzed dehydration or oxidation of the alcohol.

In a typical reaction pathway modeling study, the geometries of the reactants, products, intermediates, and transition states are optimized. nsf.gov Transition states are first-order saddle points on the potential energy surface and are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. scispace.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For example, the acid-catalyzed dehydration of this compound could proceed via different pathways, potentially leading to a mixture of diene products. Computational modeling can help predict the preferred pathway by comparing the activation energies for the formation of different possible carbocation intermediates and the subsequent elimination steps. mdpi.comacs.org Similarly, the oxidation of the secondary alcohol to a ketone could be modeled to understand the mechanism and stereoselectivity of the reaction with different oxidizing agents. rsc.org

Table 4: Illustrative Calculated Activation Energies for a Hypothetical Dehydration Reaction of this compound This table presents hypothetical data for illustrative purposes.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Protonation of the hydroxyl group | 5.2 |

| Step 2 | Loss of water to form a secondary carbocation | 18.5 |

| Step 3a | Deprotonation to form non-conjugated diene | 3.1 |

| Step 3b | Deprotonation to form conjugated diene | 2.5 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide detailed information about static molecular properties and single reaction events, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a condensed phase or in solution. capes.gov.br MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, MD simulations can provide insights into its behavior in different solvents. For instance, in an aqueous solution, the simulations would show how water molecules arrange themselves around the hydrophilic hydroxyl group and the hydrophobic alkyl chain. The dynamics of hydrogen bond formation and breaking between the alcohol and water molecules can be analyzed to understand its solubility and aggregation properties. nih.govrsc.org

MD simulations are also valuable for studying the conformational dynamics of the molecule, showing how it transitions between different stable conformations over time. researchgate.nettandfonline.com This information is complementary to the static picture provided by conformational analysis. Furthermore, by simulating a collection of this compound molecules, one can study their self-aggregation behavior, which is relevant for understanding properties like micelle formation in certain solvents. researchgate.net

5 Ethylnon 1 En 4 Ol As a Versatile Building Block in Complex Organic Synthesis

Applications in the Synthesis of Natural Products

Secondary allylic alcohols are crucial intermediates in the total synthesis of numerous natural products due to their prevalence in these molecules and their utility in forming key carbon-carbon and carbon-heteroatom bonds. acs.orgnsf.gov The chiral center of 5-Ethylnon-1-en-4-ol can be exploited to introduce stereochemistry, a critical aspect in the synthesis of biologically active natural products.

One of the most powerful applications of chiral allylic alcohols is in directed epoxidation reactions, such as the Sharpless Asymmetric Epoxidation, which allows for the stereoselective formation of epoxy alcohols. ingentaconnect.com These epoxides are themselves versatile intermediates, susceptible to regioselective and stereoselective ring-opening by various nucleophiles to furnish a range of functionalized products, including diols and amino alcohols, which are common motifs in natural products. ingentaconnect.com

Furthermore, the double bond in this compound can participate in various carbon-carbon bond-forming reactions, including metathesis, hydroboration-oxidation, and cyclization reactions, to construct the carbon skeleton of complex natural products. The hydroxyl group can direct these reactions, leading to high levels of diastereoselectivity.

| Natural Product Type | Key Transformation Involving an Allylic Alcohol Intermediate | Potential Role of this compound |

| Macrolides | Sharpless Asymmetric Epoxidation, Acylation | Introduction of a chiral epoxide for further elaboration into the macrolide core. |

| Terpenoids | Allylic hydroxylation, Cyclization | As a precursor for creating more complex polycyclic terpenoid structures. nih.gov |

| Polyketides | Aldol (B89426) additions, Reduction of β-ketoesters | Stereoselective reduction to form the allylic alcohol moiety, which is then carried through the synthesis. |

| Alkaloids | Aza-Claisen rearrangement, Pictet-Spengler reaction | The nitrogen atom can be introduced via the hydroxyl group, followed by cyclization to form the heterocyclic core. |

This table presents potential applications based on the known reactivity of analogous secondary allylic alcohols.

Utility in the Construction of Pharmaceutical Intermediates and Analogues

The structural motifs present in this compound are frequently found in pharmaceutically active compounds. Allylic alcohols serve as key precursors for the synthesis of a wide range of pharmaceutical intermediates. marketresearchintellect.comgoogle.com The ability to functionalize both the double bond and the hydroxyl group allows for the creation of a library of analogues for structure-activity relationship (SAR) studies.

For instance, the hydroxyl group can be oxidized to the corresponding enone, a valuable Michael acceptor for the introduction of various nucleophiles. organic-chemistry.org Alternatively, the hydroxyl group can be replaced with other functional groups, such as amines or halogens, through substitution reactions. The double bond can be hydrogenated, epoxidized, or dihydroxylated to introduce further diversity. These transformations are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound.

| Pharmaceutical Intermediate Class | Synthetic Transformation | Potential Application of this compound |

| Chiral Alcohols and Amines | Asymmetric epoxidation followed by ring-opening | Synthesis of enantiomerically pure building blocks for active pharmaceutical ingredients (APIs). |

| Substituted Tetrahydrofurans | Intramolecular cyclization | Formation of the THF ring system present in many bioactive molecules. |

| Unsaturated Ketones | Oxidation of the alcohol | Preparation of α,β-unsaturated ketones for use as Michael acceptors. |

| Saturated and Unsaturated Esters | Esterification or transesterification | Modification of the hydroxyl group to produce esters with potential biological activity. organic-chemistry.org |

This table illustrates potential synthetic routes to pharmaceutical intermediates using this compound as a starting material, based on established chemistry of similar compounds.

Role in the Development of Advanced Organic Materials Precursors

Allylic alcohols and their derivatives are valuable monomers and precursors in polymer chemistry for the development of advanced organic materials. gantrade.comacs.org The presence of both a polymerizable double bond and a reactive hydroxyl group in this compound makes it a candidate for the synthesis of functional polymers. researchgate.net

The double bond can undergo free-radical or ring-opening metathesis polymerization (ROMP) to form a polymer backbone. The pendant hydroxyl groups can then be used for post-polymerization modification, such as cross-linking to form thermosetting resins or for the attachment of other functional molecules. This allows for the tuning of the material's properties, such as its thermal stability, solubility, and mechanical strength. For example, copolymers of allylic alcohols with other monomers like styrenes or acrylates can lead to materials with a high concentration of hydroxyl groups, which are useful in coatings, adhesives, and elastomers. google.com

| Material Type | Polymerization/Modification Method | Function of this compound |

| Functional Polymers | Free-radical polymerization, ROMP | Monomer providing a polymer backbone with reactive hydroxyl groups. |

| Thermosetting Resins | Cross-linking of hydroxyl groups | Cross-linking agent to create a rigid three-dimensional network. |

| Polymer-Supported Catalysts | Grafting of catalytic species onto the hydroxyl groups | Solid support for immobilizing homogeneous catalysts. |

| Biodegradable Polymers | Copolymerization with cyclic esters | Introduction of functional groups to enhance biodegradability and tailor properties. |

This data table outlines the potential roles of this compound in the synthesis of advanced organic materials, drawing on the known applications of allylic alcohols in polymer science.

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies

The study of structure-activity relationships (SAR) is fundamental to understanding and predicting the chemical reactivity and biological activity of molecules. acs.org this compound provides a valuable scaffold for such studies due to its multiple functionalization points. By systematically modifying its structure and evaluating the impact on reactivity, valuable insights can be gained.

For example, the steric and electronic effects of the ethyl group at the C5 position can be compared with other alkyl or aryl groups. The reactivity of the terminal double bond can be modulated by introducing substituents at the C1 or C2 positions. The stereochemistry of the hydroxyl group will also significantly influence the outcome of many reactions.

A study on the oxidation of various unsaturated alcohols, for instance, revealed that the rate of reaction is influenced by the substituents on the double bond and the carbon bearing the hydroxyl group. orientjchem.org Similar studies on derivatives of this compound could provide a deeper understanding of the factors governing the reactivity of secondary allylic alcohols.

| Derivative of this compound | Modification | Purpose of the Study |

| 5-Phenylnon-1-en-4-ol | Replacement of ethyl with phenyl | To investigate the influence of electronic effects on reactivity. |

| 5-Ethylnon-1-en-4-one | Oxidation of the alcohol | To study the Michael addition reactivity of the resulting enone. |

| (4R/S)-5-Ethylnon-1-en-4-ol | Separation of enantiomers | To investigate the role of stereochemistry in asymmetric reactions. |

| 1-Substituted-5-ethylnon-1-en-4-ol | Addition of a substituent on the double bond | To study the effect on the double bond's reactivity in reactions like epoxidation or hydroboration. |

This table provides examples of derivatives that could be synthesized from this compound to systematically study structure-reactivity relationships.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. rsc.org Allylic alcohols are excellent substrates for MCRs, and this compound could potentially be integrated into such sequences. diva-portal.org

For example, a one-pot, multicomponent coupling reaction has been developed for the stereocontrolled synthesis of (Z)-trisubstituted allylic alcohols from alkynes, aldehydes, and organozinc reagents. acs.org A similar strategy could potentially be adapted for the synthesis or further functionalization of this compound.

Furthermore, tandem reactions involving allylic alcohols, such as a carbamoylation followed by a nih.govnih.gov-sigmatropic rearrangement, can lead to the rapid construction of complex molecules in a single pot. univ-rennes.fr The functional groups of this compound are well-suited for participating in such cascade reactions, opening up efficient routes to diverse molecular scaffolds.

| Multicomponent Reaction Type | Reactants | Potential Product from this compound |

| Ugi Reaction | Isocyanide, Aldehyde, Amine, Carboxylic Acid | Highly functionalized peptide-like structures incorporating the this compound backbone. |

| Passerini Reaction | Isocyanide, Aldehyde, Carboxylic Acid | α-Acyloxy carboxamides derived from the functionalization of the hydroxyl group. |

| Zr-mediated Reductive Coupling | Alkyne, Aldehyde, Aryl Iodide | Arylated allylic alcohols by reacting at the double bond. rsc.org |

| Tandem nih.govnih.gov-Sigmatropic Rearrangement | Isocyanate | Substituted carbamates with rearranged double bond geometry. univ-rennes.fr |

This data table showcases the potential of this compound as a component in various multicomponent and tandem reactions, based on the established reactivity of allylic alcohols.

Future Directions and Emerging Research Avenues for 5 Ethylnon 1 En 4 Ol

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For a compound like 5-Ethylnon-1-en-4-ol, future research will likely focus on developing more sustainable and environmentally friendly synthetic routes.

One promising approach is the direct nucleophilic substitution of allylic alcohols, which is considered an environmentally benign method as it often generates only water as a byproduct. mdpi.com This strategy avoids the need for pre-functionalization of the alcohol, which is a common practice in traditional methods like the Tsuji-Trost reaction, thereby reducing waste generation. mdpi.com The use of renewable feedstocks is another critical area of research. For instance, processes are being developed for the sustainable production of allyl alcohol from glycerol, a byproduct of biodiesel production. bohrium.comrsc.org Such approaches could be adapted for the synthesis of more complex allylic alcohols like this compound.

Electrochemical methods also present a green alternative for the synthesis and transformation of allylic alcohols. These methods can replace hazardous chemical oxidants and reductants with electricity, offering high atom economy and reducing waste. sioc-journal.cn For example, the electrochemical oxidation of allylic alcohols can be achieved using systems that are more environmentally friendly than traditional heavy metal-based oxidants. sioc-journal.cn

The use of deep eutectic solvents (DESs) as environmentally friendly reaction media is another emerging trend. mdpi.comresearchgate.net These solvents are often biodegradable, have low toxicity, and can be derived from renewable resources. Research into the use of DESs for reactions involving allylic alcohols, such as ruthenium-catalyzed isomerizations, has shown promising results, offering a greener alternative to conventional volatile organic solvents. mdpi.comresearchgate.net

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Allylic Alcohols

| Feature | Conventional Synthetic Routes | Emerging Sustainable Routes |

| Starting Materials | Often petroleum-derived | Renewable feedstocks (e.g., glycerol) bohrium.comrsc.org |

| Byproducts | Stoichiometric amounts of waste salts | Often only water mdpi.com |

| Reagents | Use of toxic and hazardous reagents | Electrochemical methods, biocatalysts sioc-journal.cnnih.gov |

| Solvents | Volatile organic compounds (VOCs) | Deep eutectic solvents (DESs), water mdpi.comresearchgate.net |

| Atom Economy | Often low | High |

Exploration of Organocatalytic and Biocatalytic Transformations

The development of highly selective and efficient catalytic systems is a cornerstone of modern organic synthesis. For this compound, both organocatalysis and biocatalysis offer exciting avenues for future research, particularly in the synthesis of chiral variants.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has seen significant growth and offers a powerful alternative to metal-based catalysts. For the synthesis of allylic alcohols, organocatalytic methods have been developed for the enantioselective epoxidation of enones followed by a Wharton-reaction sequence, providing access to optically active allylic alcohols, including tertiary ones. researchgate.netrsc.org Chiral phosphoric acids have also been employed in the kinetic resolution of tertiary allylic alcohols, demonstrating high selectivity. researchgate.net These approaches could be applied to produce enantiomerically enriched this compound, which would be valuable for applications in asymmetric synthesis.

Biocatalysis , the use of enzymes or whole microbial cells to catalyze chemical reactions, is another rapidly expanding field that aligns with the principles of green chemistry. scielo.br Biocatalytic methods often proceed with high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govnih.gov Enzymes such as cytochrome P450 monooxygenases have been shown to be effective in the allylic oxidation of C-H bonds to produce allylic alcohols. nih.gov Furthermore, aldo-keto reductases can be used for the asymmetric reduction of ketones to chiral alcohols. nih.gov The immobilization of these enzymes can enhance their stability and reusability, making the processes more economically viable. scielo.brnih.gov The application of these biocatalytic systems could enable the efficient and selective synthesis of specific stereoisomers of this compound.

Table 2: Examples of Catalytic Systems for Allylic Alcohol Synthesis

| Catalyst Type | Example Catalyst/System | Transformation | Key Advantages |

| Organocatalyst | Chiral Phosphoric Acid | Kinetic resolution of tertiary allylic alcohols researchgate.net | Metal-free, high enantioselectivity |

| Organocatalyst | Amino-catalysts | Enantioselective enone epoxidation/Wharton-reaction researchgate.netrsc.org | Access to optically active allylic alcohols |

| Biocatalyst | P450 Monooxygenases | Allylic C-H oxidation nih.gov | High selectivity, mild conditions |

| Biocatalyst | Aldo-keto reductases | Asymmetric ketone reduction nih.gov | Production of chiral alcohols |

| Biocatalyst | Laccase/TEMPO system | Oxidation of allylic alcohols scielo.brnih.gov | Green and efficient oxidation |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory bench to industrial-scale production often benefits from the adoption of continuous flow chemistry and automated synthesis platforms. These technologies can offer improved safety, efficiency, and scalability compared to traditional batch processes.

Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a flask, provides several advantages for the synthesis of compounds like this compound. acs.org These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. researchgate.net Continuous flow systems have been successfully employed for the synthesis of chiral alcohols using immobilized enzymes in packed-bed reactors, demonstrating high productivity and stability. researchgate.netnih.govrsc.org The dehydrative hydrogenation of allylic alcohols has also been achieved in a flow system using a packed-bed reactor with a palladium catalyst. mdpi.com

Automated synthesis platforms can be integrated with flow reactors to enable the rapid optimization of reaction conditions and the synthesis of compound libraries. By systematically varying parameters such as reagent stoichiometry, temperature, and catalyst loading, these automated systems can quickly identify the optimal conditions for a given transformation. This approach could be used to efficiently develop and scale up the synthesis of this compound and its derivatives. The combination of flow chemistry and automation is particularly powerful for multi-step syntheses, allowing for the telescoping of reactions without the need for intermediate purification steps. acs.org

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into the formation of intermediates, the consumption of reactants, and the generation of products.

For reactions involving the synthesis or transformation of this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can be employed. mdpi.comresearchgate.net These methods have been used to monitor the electrochemical oxidation of allylic alcohols and the photo-induced carboxylative cyclization of allylic alcohols with CO2. rsc.orgmdpi.comresearchgate.netnih.gov By tracking the changes in the vibrational spectra of the reaction mixture over time, researchers can gain a detailed understanding of the reaction pathway.

Operando spectroscopy , which involves the simultaneous measurement of catalytic performance and spectroscopic data under actual reaction conditions, is a particularly powerful tool. nih.govosti.govrsc.orgnih.gov This approach has been used to study the aerobic allylic C-H acetoxylation catalyzed by palladium complexes, providing direct observation of the catalyst's active state and deactivation pathways. nih.govosti.gov The application of operando techniques to the synthesis of this compound could lead to the development of more robust and efficient catalytic processes. Furthermore, in-line near-infrared (NIR) spectroscopy has been successfully used for the real-time monitoring of Grignard reactions, which are often used to synthesize alcohols, enabling better process control and safety. acs.orgmt.comresearchgate.net

Mechanistic Studies of Unconventional Reactivity Patterns

While the typical reactions of allylic alcohols are well-established, there is growing interest in exploring their unconventional reactivity patterns to access novel chemical space. Future research in this area will likely involve a combination of experimental and computational studies to uncover and understand new transformations of this compound.

Computational studies , particularly using Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms. mdpi.combohrium.com DFT calculations have been used to study the mechanism of palladium-catalyzed amination of allylic alcohols and the nickel-catalyzed carboxylation of allylic alcohols, providing insights into the rate-determining steps and the factors controlling regioselectivity. mdpi.combohrium.comresearchgate.net Such computational approaches can be used to predict the feasibility of new reactions and to design catalysts with improved performance.

Recent research has also focused on radical-mediated reactions of allylic alcohols. For example, a photoredox/nickel dual catalytic approach has been developed for the regioselective single-electron Tsuji-Trost reaction of allylic alcohols. nih.gov Another study demonstrated a light-driven, proton-coupled electron transfer (PCET) based method for the 1,3-transposition of acyclic allylic alcohols. nih.gov These methods open up new possibilities for the functionalization of this compound.

The study of unusual rearrangements and cyclization reactions is another exciting frontier. For instance, the synthesis of γ-butyrolactones from allylic alcohols has been achieved through a process involving radical carboxylation and, in some cases, a 1,2-aryl migration. acs.org The mechanism of such migrations can be elucidated using automated reaction path search methods. acs.org Tertiary allylic alcohols, which are generally resistant to oxidation, can undergo unique reactions like allylic shifts, enabling their subsequent oxidation. pearson.comsolubilityofthings.com Investigating such unconventional reactivity for this compound could lead to the discovery of novel synthetic transformations and the creation of new molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.